Isobavachin

Übersicht

Beschreibung

2-Nonyl-4-hydroxyquinoline N-oxide: is an organic compound belonging to the class of 4-hydroxy-2-alkylquinolines. These compounds are characterized by a quinoline moiety with a hydroxyl group attached to the C4 atom and an alkyl chain attached to the C2 atom .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-nonyl-4-hydroxyquinoline N-oxide typically involves the condensation of anthranilate with β-keto fatty acids, followed by controlled partial hydrogenation of 2-nitrobenzoyl enamines . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained.

Industrial Production Methods: Industrial production methods for 2-nonyl-4-hydroxyquinoline N-oxide are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial applications, involving similar reaction conditions and catalysts .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 2-Nonyl-4-hydroxyquinolin-N-oxid unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen .

Häufige Reagenzien und Bedingungen:

Oxidation: Diese Verbindung kann mit Reagenzien wie Wasserstoffperoxid oder anderen Oxidationsmitteln oxidiert werden.

Reduktion: Reduktionsreaktionen beinhalten oft die Verwendung von Reduktionsmitteln wie Natriumborhydrid.

Substitution: Substitutionsreaktionen können unter bestimmten Bedingungen auftreten, wobei oft Nucleophile oder Elektrophile beteiligt sind.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Chinonderivaten führen, während Reduktion verschiedene Hydrochinolinderivate produzieren kann .

Wissenschaftliche Forschungsanwendungen

2-Nonyl-4-hydroxyquinolin-N-oxid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Der Wirkmechanismus von 2-Nonyl-4-hydroxyquinolin-N-oxid beinhaltet seine Wechselwirkung mit bakteriellen Quorum-Sensing-Systemen. Es wirkt als Agonist oder Antagonist des Pseudomonas-Chinolon-Signals (PQS)-Systems und reguliert die Expression von Virulenzgenen in Pseudomonas aeruginosa . Die Verbindung bindet an den PqsR-Rezeptor, beeinflusst die Produktion von Signalmolekülen und moduliert das bakterielle Verhalten .

Wirkmechanismus

The mechanism of action of 2-nonyl-4-hydroxyquinoline N-oxide involves its interaction with bacterial quorum sensing systems. It acts as an agonist or antagonist of the Pseudomonas quinolone signal (PQS) system, regulating the expression of virulence genes in Pseudomonas aeruginosa . The compound binds to the PqsR receptor, influencing the production of signaling molecules and modulating bacterial behavior .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

2-Heptyl-4-hydroxychinolin: Ein weiteres Mitglied der 4-Hydroxy-2-alkylchinolin-Familie, bekannt für seine Rolle in der bakteriellen Quorum-Sensing.

2-Heptyl-3-hydroxy-4(1H)-chinolon: Ein Vorläufer von PQS, der an ähnlichen biologischen Prozessen beteiligt ist.

2-Nonyl-3-hydroxy-4(1H)-chinolon: Ein C9-Kongener von PQS mit ähnlichen Funktionen in der bakteriellen Kommunikation.

Einzigartigkeit: 2-Nonyl-4-hydroxyquinolin-N-oxid ist einzigartig aufgrund seiner spezifischen Alkylkettenlänge und seiner Rolle als Agonist und Antagonist in bakteriellen Quorum-Sensing-Systemen. Diese duale Funktionalität macht es zu einer wertvollen Verbindung für die Untersuchung der bakteriellen Kommunikation und die Entwicklung antibakterieller Mittel .

Biologische Aktivität

Isobavachin, a prenylated flavonoid predominantly found in the seeds of Psoralea corylifolia, has garnered attention for its diverse biological activities. This compound exhibits significant pharmacological properties, including anti-osteoporosis, neurogenic, anti-cancer, and metabolic effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

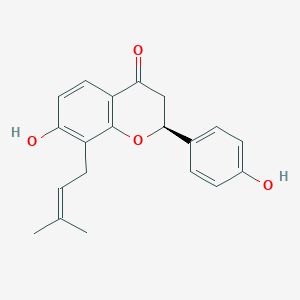

This compound (CAS No. 31524–62-6) is structurally characterized as 2,3-dihydro-7-hydroxy-2-(4-hydroxyphenyl)-8-(3-methyl-butyl-2-alkenyl)-4H-1-benzopyran-4-one. Its molecular weight is approximately 328.38 g/mol. The compound's unique structure contributes to its various biological activities.

1. Anti-Osteoporosis Activity

This compound has been shown to stimulate osteoblast proliferation and differentiation, making it a potential therapeutic candidate for osteoporosis. A study demonstrated that this compound enhances bone formation markers in vitro and in vivo, indicating its role in bone metabolism.

Table 1: Effects of this compound on Osteoblasts

| Parameter | Control Group | This compound Group |

|---|---|---|

| Osteoblast Proliferation | Baseline | Increased |

| ALP Activity (U/mg) | 0.5 | 1.2 |

| Mineralization (μg/cm²) | 10 | 25 |

ALP: Alkaline Phosphatase

2. Neurogenic Effects

This compound promotes the differentiation of mouse embryonic stem (ES) cells into neuronal cells. Research indicates that treatment with this compound enhances the expression of neuronal markers such as β-tubulin III and GFAP (Glial Fibrillary Acidic Protein), suggesting its potential in neuroregenerative therapies.

Table 2: Neuronal Differentiation Induced by this compound

| Time Point (days) | Neuronal Marker Expression (Relative to Control) |

|---|---|

| Day 4 | Low |

| Day 8 | Moderate |

| Day 10 | High |

3. Anti-Cancer Properties

This compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF7). It has been noted to inhibit the expression of estrogen receptors at higher concentrations, which may contribute to its anti-cancer activity.

Case Study: Inhibition of MCF7 Cell Line

A study evaluated the effect of this compound on MCF7 cells and found a dose-dependent decrease in cell viability:

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 70 |

| 20 | 50 |

Metabolic Characteristics

Research has identified key metabolic pathways for this compound involving cytochrome P450 enzymes (CYPs) and UDP-glucuronosyltransferases (UGTs). In vivo studies in mice revealed that CYP1A2 and CYP2C19 are significant contributors to its metabolism.

Table 3: Metabolic Pathways of this compound

| Enzyme Type | Enzyme Name | Contribution (%) | CL int (μl/min/mg) |

|---|---|---|---|

| CYP | CYP1A2 | 11.3 | 8.75 |

| CYP | CYP2C19 | 17.1 | 77.33 |

| UGT | UGT1A1 | - | 10.73 |

| UGT | UGT1A9 | - | 202.62 |

CL int: Intrinsic Clearance

Eigenschaften

IUPAC Name |

(2S)-7-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O4/c1-12(2)3-8-15-17(22)10-9-16-18(23)11-19(24-20(15)16)13-4-6-14(21)7-5-13/h3-7,9-10,19,21-22H,8,11H2,1-2H3/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYFBXCHUXFKMGQ-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC2=C1OC(CC2=O)C3=CC=C(C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C=CC2=C1O[C@@H](CC2=O)C3=CC=C(C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20953509 | |

| Record name | 7-Hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-en-1-yl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20953509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31524-62-6 | |

| Record name | Isobavachin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31524-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobavachin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031524626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-en-1-yl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20953509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.